molecular formula C21H18N2O2 B14806254 N-[4-(acetylamino)phenyl]-4-biphenylcarboxamide

N-[4-(acetylamino)phenyl]-4-biphenylcarboxamide

Cat. No.: B14806254
M. Wt: 330.4 g/mol
InChI Key: IXUXKGLITJWUHJ-UHFFFAOYSA-N
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Description

N-[4-(acetylamino)phenyl]-4-biphenylcarboxamide is an organic compound with the molecular formula C21H18N2O2 and a molecular weight of 330.37 . This compound is known for its applications in various scientific fields due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(acetylamino)phenyl]-4-biphenylcarboxamide typically involves the reaction of 4-aminobiphenyl with acetic anhydride to form N-acetyl-4-aminobiphenyl, which is then reacted with 4-bromobenzoyl chloride under basic conditions to yield the final product . The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(acetylamino)phenyl]-4-biphenylcarboxamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, especially at the acetylamino group.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dichloromethane, ethanol, and water.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

N-[4-(acetylamino)phenyl]-4-biphenylcarboxamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-[4-(acetylamino)phenyl]-4-biphenylcarboxamide involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-[4-(acetylamino)phenyl]-4-biphenylcarboxamide include:

Uniqueness

This compound is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Its ability to undergo various chemical reactions and its wide range of applications in different scientific fields make it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C21H18N2O2

Molecular Weight

330.4 g/mol

IUPAC Name

N-(4-acetamidophenyl)-4-phenylbenzamide

InChI

InChI=1S/C21H18N2O2/c1-15(24)22-19-11-13-20(14-12-19)23-21(25)18-9-7-17(8-10-18)16-5-3-2-4-6-16/h2-14H,1H3,(H,22,24)(H,23,25)

InChI Key

IXUXKGLITJWUHJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

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